Mefloquine Hydrochloride is the hydrochloride salt form of mefloquine, a piperidinyl quinidine with antimalarial activity. Although the exact mechanism of mefloquine hydrochloride is largely unknown, this agent acts as a blood schizonticide and probably exert its actions by interacting with the phospholipid bilayer, thereby interfering with the stability of the cell membrane and causing cell lysis. Mefloquine hydrochloride is active against Plasmodium falciparum and Plasmodium vivax.
A phospholipid-interacting antimalarial drug (ANTIMALARIALS). It is very effective against PLASMODIUM FALCIPARUM with very few side effects.
See also: Mefloquine (has active moiety).
Mefloquine Hydrochloride
CAS No.: 51773-92-3
Cat. No.: VC20741693
Molecular Formula: C17H17ClF6N2O
Molecular Weight: 414.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 51773-92-3 |
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Molecular Formula | C17H17ClF6N2O |
Molecular Weight | 414.8 g/mol |
IUPAC Name | (S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol;hydrochloride |
Standard InChI | InChI=1S/C17H16F6N2O.ClH/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11;/h3-5,8,12,15,24,26H,1-2,6-7H2;1H/t12-,15-;/m0./s1 |
Standard InChI Key | WESWYMRNZNDGBX-NXCSSKFKSA-N |
Isomeric SMILES | C1CCN[C@@H](C1)[C@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl |
SMILES | C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl |
Canonical SMILES | C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl |
Chemical Properties and Structure
Mefloquine hydrochloride is chemically designated as (R*, S*)-(±)-α-2-piperidinyl-2,8-bis(trifluoromethyl)-4-quinolinemethanol hydrochloride, with specific chemical name of (S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2R)-piperidin-2-yl]methanol;hydrochloride . It has a calculated molecular weight of 414.77-414.78 and exists as a crystalline solid .
Chemical Data
The following table summarizes the key chemical properties of mefloquine hydrochloride:
Property | Data |
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Purity | >98% |
Chemical name | (S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2R)-piperidin-2-yl]methanol;hydrochloride |
Molecular Weight | 414.77 |
Molecular Formula | C₁₇H₁₆F₆N₂O · HCl |
CAS Number | 51773-92-3 |
PubChem identifier | 65329 |
SMILES | C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl |
Solubility | Slightly soluble in water, soluble in DMSO (50 mM), and in ethanol (100 mM) |
The structural formula of mefloquine hydrochloride features a quinoline ring system with two trifluoromethyl groups at positions 2 and 8, connected to a piperidine ring through a secondary alcohol functional group . This unique structure contributes to its antimalarial efficacy and other biological activities.
Mechanism of Action and Biological Effects
Antimalarial Activity
Mefloquine functions as a blood schizonticide against Plasmodium falciparum. Research by Wong et al. (2017) revealed that mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis, explaining its effectiveness as an antimalarial agent . This mechanism differs from other antimalarial drugs, providing an alternative treatment option for resistant strains.
Gap Junction Channel Blocking
Beyond its antimalarial activity, mefloquine hydrochloride acts as a gap junction channel blocker, specifically targeting Connexin 36 (Cx36) and Connexin 50 (Cx50) channels . Research by Cruikshank et al. (2004) demonstrated this potent blocking effect, which may have implications for neurological and ophthalmological applications .
Additional Biological Activities
Mefloquine hydrochloride exhibits several other biological properties:
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Antischistosomal activity: Effective against schistosomiasis, a parasitic disease caused by flatworms .
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Antiviral properties: Demonstrated antiviral actions against various pathogens .
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COVID-19 investigational compound: Research by Jeon et al. (2020) identified mefloquine as a potential candidate against SARS-CoV-2 from FDA-approved drugs .
These diverse biological activities highlight mefloquine's potential beyond its traditional antimalarial use, making it a compound of interest for drug repurposing strategies.
Pharmacokinetics
Absorption
In healthy volunteers, plasma concentrations reach their peak 6 to 24 hours (median, about 17 hours) after a single dose administration . Maximum plasma concentrations in mcg/L are roughly equivalent to the dose in milligrams; for example, a single 1000 mg dose produces a maximum concentration of about 1000 mcg/L .
Metabolism
Mefloquine undergoes metabolism in the body, with its carboxylic acid metabolite appearing in plasma 2 to 4 hours after a single oral dose administration . Maximum plasma concentrations of this metabolite, which are about 50% higher than those of mefloquine itself, are reached after approximately 2 weeks . Following this peak, the plasma levels of both the main metabolite and mefloquine decline at a similar rate .
The area under the plasma concentration-time curve (AUC) of the main metabolite is 3 to 5 times larger than that of the parent drug, indicating extensive metabolism . Another metabolite, an alcohol derivative, is present in minute quantities only .
Steady State Pharmacokinetics
Studies indicate that the pharmacokinetic properties of mefloquine remain consistent with long-term use. The half-life of mefloquine measured after 6 months of drug use (when steady state is reached) is similar to initial measurements . This stability in pharmacokinetic parameters supports its use in long-term prophylactic regimens.
Clinical Applications
Malaria Prophylaxis and Treatment
Mefloquine hydrochloride's primary clinical application is for malaria prophylaxis and treatment. The drug is available as 250 mg tablets (equivalent to 228 mg of the free base) for oral administration . It is particularly valuable for regions with chloroquine-resistant Plasmodium falciparum malaria.
Military Use
Mefloquine has been used extensively in military settings for malaria prophylaxis. The UK armed forces have documented mefloquine prescribing patterns from September 2016 to September 2022, indicating its continued role in protecting military personnel deployed to malaria-endemic regions . This application highlights the drug's importance in preventive medicine for specialized populations with high exposure risk.
Special Populations
Mefloquine's relationship with glucose-6-phosphate dehydrogenase (G6PD) deficiency has been studied, with in vitro and in vivo research showing no hemolysis associated with this genetic condition . This finding is particularly important since many antimalarial drugs can cause hemolytic anemia in G6PD-deficient individuals.
Formulation and Solubility Enhancement
Current Formulations
Mefloquine hydrochloride is currently available as 250 mg tablets containing the active ingredient along with various excipients. The inactive ingredients in commercial formulations include crospovidone, lactose monohydrate, low-substituted hydroxypropyl cellulose, magnesium stearate, microcrystalline cellulose, pregelatinized starch, and talc . Alternative formulations may contain calcium-ammonium alginate, colloidal silicon dioxide, poloxamer 331, and povidone .
Solubility Challenges and Improvements
As a BCS class II drug, mefloquine hydrochloride has poor solubility, which can limit its bioavailability . Recent research has focused on improving its solubility through complexation with cyclodextrins. A study investigating this approach demonstrated that mefloquine's solubility can be significantly enhanced through complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD) and randomly methylated β-cyclodextrin (RAMEB) .
The study revealed that:
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RAMEB was more effective than HP-β-CD in enhancing mefloquine solubility
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The initial solubility of mefloquine in phosphate buffer (pH 2.9, 24°C) increased by factors of four and nine upon the addition of 264 mM of HP-β-CD and RAMEB, respectively
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RAMEB achieved the target concentration of 26.5 mM (10 mg/mL) with approximately two equivalents of RAMEB
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The solubility of mefloquine varied across different pH buffers, being higher in acidic buffers
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Interestingly, mefloquine's solubility decreased in citrate buffer, possibly due to precipitation
Nuclear magnetic resonance (NMR) studies confirmed non-covalent interactions between the cyclodextrins and mefloquine, explaining the solubilizing effect through complexation phenomena . These findings present valuable opportunities for improved pharmaceutical formulations of mefloquine.
Recent Research Developments
COVID-19 Repurposing Studies
Recent research has explored the potential of mefloquine hydrochloride against SARS-CoV-2. A study by Jeon et al. (2020) identified mefloquine as a candidate antiviral drug against SARS-CoV-2 from FDA-approved drugs . This investigation represents an important example of drug repurposing, where existing approved medications are screened for efficacy against new diseases.
Formulation Improvements
Research into improving mefloquine's formulation continues, with a focus on enhancing solubility, reducing its pronounced bitterness, and addressing its photolability . Cyclodextrin complexation has shown promise in addressing these challenges, potentially enhancing bioavailability and patient acceptability, particularly for pediatric formulations .
Stereoisomerism Studies
NMR experiments have indicated that mefloquine forms diastereoisomeric complexes with cyclodextrins . This stereochemical aspect of mefloquine's interactions may have implications for its pharmacological properties and could inform future drug development efforts.
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